2-Cyclohexyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
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Overview
Description
2-Cyclohexyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexyl group and a 1-methyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclohexyl-substituted pyrimidine precursor with a 1-methyl-1H-pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by bases or catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-Cyclohexyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a CDK2 inhibitor.
Uniqueness
2-Cyclohexyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric bulk, influencing its reactivity and binding interactions, while the 1-methyl-1H-pyrazol-4-yl group contributes to its electronic characteristics .
Properties
Molecular Formula |
C14H18N4 |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-cyclohexyl-4-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C14H18N4/c1-18-10-12(9-16-18)13-7-8-15-14(17-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 |
InChI Key |
NBECUEMYRDCBRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=NC=C2)C3CCCCC3 |
Origin of Product |
United States |
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